![molecular formula C12H13NO2 B7790285 4-(Propylamino)chromen-2-one CAS No. 132815-42-0](/img/structure/B7790285.png)
4-(Propylamino)chromen-2-one
Overview
Description
4-(Propylamino)chromen-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Propylamino)chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propylamino)chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Effects: Synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds closely related to 4-(Propylamino)chromen-2-one, have demonstrated high levels of antibacterial activity against bacteria like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Synthesis of Functionalized Chromen-5-ones: Research has been conducted on the regioselective synthesis of chromen-5-ones and related compounds through multi-component reactions. These compounds are important for bioactive heterocyclic frameworks in medicinal chemistry (Singh, Nandi, & Samai, 2012).
Novel Synthesis of Substituted Chromen-4-ones: A novel method for synthesizing 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones was developed, indicating broad applications in biomedical structures (Zhou et al., 2013).
Computational and Spectral Studies: 6-Phenylazo-3-(p-tolyl)-2H-chromen-2-one and related compounds have been studied for their optimized structure, vibrational assignments, and non-linear optical properties, contributing to material science and computational chemistry (Manimekalai & Vijayalakshmi, 2015).
Antitumor Activity: Certain analogs of 4-amino-2H-benzo[h]chromen-2-one have shown potent cytotoxic activity and promising results in anti-breast cancer activity in vivo, suggesting their potential as anticancer agents (Dong et al., 2012).
Copper-Catalyzed Cyclization: Research has been conducted on the copper-catalyzed cyclization of 4-(phenylamino)-2H-chromen-2-ones to synthesize novel functionalized compounds, indicating the utility in organic synthesis (Weng et al., 2017).
Intramolecular Palladium-Catalyzed Acylation: This method has been developed for an efficient synthesis of 4H-chromen-4-ones, a crucial step in synthesizing flavonoids, which are important in pharmaceutical chemistry (Yue et al., 2017).
Antimicrobial Tetrazole Derivatives: Chromone-based tetrazole derivatives have shown significant antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Chopra et al., 2019).
properties
IUPAC Name |
4-(propylamino)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-7-13-10-8-12(14)15-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRCJLWGOVDQLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)OC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287736 | |
Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylamino)chromen-2-one | |
CAS RN |
132815-42-0 | |
Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132815-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Propylamino)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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